molecular formula C13H10O4 B1616351 3-Acetoxy-2-naphthoic acid CAS No. 5464-07-3

3-Acetoxy-2-naphthoic acid

Cat. No. B1616351
CAS RN: 5464-07-3
M. Wt: 230.22 g/mol
InChI Key: DXBBERBOYNPPLM-UHFFFAOYSA-N
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Description

3-Acetoxy-2-naphthoic acid is a chemical compound with the molecular formula C13H10O4 . It is an analog of acetylsalicylic acid .


Molecular Structure Analysis

The molecular structure of 3-Acetoxy-2-naphthoic acid is characterized by a naphthalene unit that is slightly twisted due to ortho disubstitution . The mean planes of the carboxylic and ester groups are almost coplanar and perpendicular, respectively, to the mean plane of the conjugated aromatic system .

Scientific Research Applications

Reaction Mechanism Studies

Hydrolysis of 3-acetoxy-2-naphthoic acid (3AC2NA) demonstrates the importance of equilibrium fluctuations between conformers in controlling reaction mechanisms. This compound allows for free rotation of reacting groups, favoring intramolecular general base catalysis (Souza & Nome, 2010).

Solubility and Thermodynamic Studies

The solubility of 3-hydroxy-2-naphthoic acid in various solvents and binary mixtures has been measured, providing valuable data for practical applications in different fields. Empirical equations and activity coefficient models were used to correlate the solubility data (Fan et al., 2018).

Photophysical Properties

Studies on 3-hydroxy-2-naphthoic acid reveal its spectral and photophysical properties, including its fluorescence and excited state intramolecular proton transfer (ESIPT) behavior. These findings have implications for understanding the photophysics of similar compounds (Mishra et al., 2001).

Environmental Analysis

A spectrofluorimetric method for determining 3-hydroxy-2-naphthoic acid in river water has been developed, showing the potential of this approach for environmental monitoring and analysis (Cañada-Cañada & Rodríguez-Cáceres, 2006).

Chemical Synthesis and Catalysis

Research on the catalytic synthesis of 3-hydroxy-2-naphthoic acid anilide is significant for its applications in organic azo pigments, medicines, and pesticides. This study highlights the effectiveness of different catalysts in this synthesis (Shteinberg, 2022).

Polymer Science

Investigations into the interaction of 3-hydroxy-2-naphthoic acid with polymers, such as poly N-vinyl-2-pyrrolidone, provide insights into the water structure in the binding region. This is crucial for understanding polymer behavior and applications (Pal et al., 2010).

Nanomaterials and Composites

3-Hydroxy-2-naphthoic acid hydrazide has been used for the reduction and modification of graphene oxide, demonstrating applications in nanocomposite materials. This research is relevant for the development of advanced materials (Xu et al., 2017).

Pharmaceutical Research

The discovery of a new polymorph of 1-hydroxy-2-naphthoic acid during co-crystallization experiments illustrates its relevance in pharmaceutical research, particularly in salt and co-crystal formation (Zhang, Li, & Mei, 2015).

properties

IUPAC Name

3-acetyloxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-8(14)17-12-7-10-5-3-2-4-9(10)6-11(12)13(15)16/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBBERBOYNPPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282996
Record name 3-Acetoxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-2-naphthoic acid

CAS RN

5464-07-3
Record name NSC29063
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29063
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Acetoxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
BS Souza, R Vitto, F Nome, AJ Kirby… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C13H10O4, an analog of acetylsalicylic acid, the naphthalene unit is twisted slightly due to ortho disubstitution [dihedral angle between conjugated rings system in …
Number of citations: 2 scripts.iucr.org
M Kamel, H Shoeb - Tetrahedron, 1966 - Elsevier
… 1-Acetoxy-2-naphthoic acid (If) and 3-acetoxy-2-naphthoic acid (IIIf) yield when heated, within certain temperature ranges, dibenzodisalicylide derivatives (IX and X). No …
Number of citations: 2 www.sciencedirect.com
H KITAJIMA, T NAGATA, T KOJIMA… - Journal of Synthetic …, 1967 - jstage.jst.go.jp
3-Acetoxy-2-naphthoic anhydride (ANA) was synthesized in good yield from 3-acetoxy-2-naphthoic acid and thionyl chloride in the presence of pyridine. A mixture of melamine and ANA …
Number of citations: 0 www.jstage.jst.go.jp
E Rodenas, S Vera - The Journal of Physical Chemistry, 1985 - ACS Publications
… of As is higher for 3-acetoxy-2naphthoic acid as expected for a … acetylsalicylicacid and 3-acetoxy-2-naphthoic acid, respectively, … , acetylsalicylic acid and 3-acetoxy-2-naphthoic acid, are …
Number of citations: 125 pubs.acs.org
BS Souza, F Nome - The Journal of Organic Chemistry, 2010 - ACS Publications
… While in the hydrolysis of 3-acetoxy-2-naphthoic acid (3AC2NA) the reacting groups rotate freely, favoring intramolecular general base catalysis, the 1-acetoxy-2-naphthoic acid (…
Number of citations: 20 pubs.acs.org
EN Nishida, R Vitto, RCR Peixoto… - Journal of Physical …, 2019 - Wiley Online Library
… Here, we demonstrate that the related 3-acetoxy-2-naphthoic acid (3Ac) can be employed in the selective acetylation of primary amines in ethanol. Kinetic evidence as well as …
Number of citations: 2 onlinelibrary.wiley.com
BS Souza, AJ Bortoluzzi, F Nome - Acta Crystallographica Section E …, 2014 - scripts.iucr.org
… In a detailed experimental and theoretical investigation, it has been shown that although 2-carboxy-1-naphthyl acetate and 3-acetoxy-2-naphthoic acid show similar structures, they …
Number of citations: 11 scripts.iucr.org
S Vera, E Rodenas - The Journal of Physical Chemistry, 1986 - ACS Publications
… Three of the esters, acetylsalicylic acid, 4-acetoxybenzoic acid, and 3-acetoxy-2-naphthoic acid, have a negative charge due to dissociation of the carboxylic acid group present in the …
Number of citations: 75 pubs.acs.org
R Livingstone, RB Watson - Journal of the Chemical Society …, 1956 - pubs.rsc.org
… amine ; this method also gave good yields with 1-hydroxy-2-naphthoic acid and 2 : 3-, 2 : 5-, and 2 : 4-hydroxytoluic acids but failed with l-naphthoic acid, 3-acetoxy-2-naphthoic acid , …
Number of citations: 0 pubs.rsc.org
EP Benditt, M Arase - The Journal of experimental medicine, 1959 - rupress.org
… first clue to its substrate specificity came from an observation (2) that chymotrypsin was weakly capable of hydrolyzing the related histochemical substrate 3-acetoxy-2-naphthoic acid …
Number of citations: 238 rupress.org

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